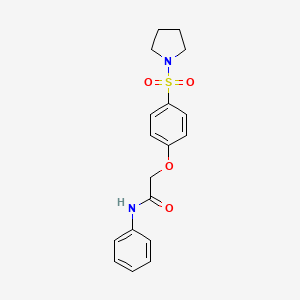
N-phenyl-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-phenyl-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide, also known as NSC16168, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound has been found to have a range of biochemical and physiological effects, making it a valuable tool for investigating various biological processes.
Applications De Recherche Scientifique
N-phenyl-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide has been found to have a range of scientific research applications, including its use as a tool for investigating various biological processes. This compound has been shown to inhibit the activity of protein kinase C (PKC), which plays a key role in cell signaling pathways. By inhibiting PKC activity, N-phenyl-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide can be used to study the effects of PKC on cell proliferation, differentiation, and apoptosis.
Mécanisme D'action
N-phenyl-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide exerts its effects by binding to the regulatory domain of PKC, which prevents the enzyme from being activated by diacylglycerol and other signaling molecules. This inhibition of PKC activity has been shown to have a range of downstream effects on various biological processes, including cell cycle progression, gene expression, and apoptosis.
Biochemical and Physiological Effects:
N-phenyl-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide has been found to have a range of biochemical and physiological effects, including its ability to inhibit cell proliferation and induce apoptosis in cancer cells. This compound has also been shown to have anti-inflammatory effects, which may make it useful for the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-phenyl-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide for lab experiments is its specificity for PKC inhibition, which allows researchers to study the effects of PKC on various biological processes. However, one limitation of this compound is its relatively low potency, which may require higher concentrations for effective inhibition of PKC activity.
Orientations Futures
There are a number of future directions for research on N-phenyl-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide, including its potential use as a therapeutic agent for the treatment of cancer and inflammatory diseases. Further studies are also needed to investigate the mechanisms underlying the effects of N-phenyl-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide on various biological processes, as well as its potential interactions with other signaling pathways. Additionally, the development of more potent analogs of N-phenyl-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide may be useful for improving its efficacy in lab experiments and potential clinical applications.
Méthodes De Synthèse
The synthesis of N-phenyl-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide involves the reaction of 4-chloro-3-nitrobenzenesulfonamide with 4-bromo-2-(2-hydroxyethoxy)phenol in the presence of potassium carbonate and copper powder. The resulting product is then treated with N-phenylglycine in the presence of triethylamine to yield N-phenyl-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide. This synthesis method has been optimized for high yields and purity, making it suitable for large-scale production.
Propriétés
IUPAC Name |
N-phenyl-2-(4-pyrrolidin-1-ylsulfonylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4S/c21-18(19-15-6-2-1-3-7-15)14-24-16-8-10-17(11-9-16)25(22,23)20-12-4-5-13-20/h1-3,6-11H,4-5,12-14H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAPTYCGWWJYMAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)OCC(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

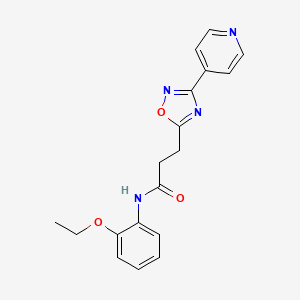

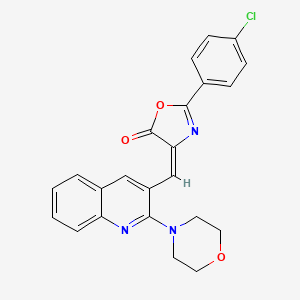
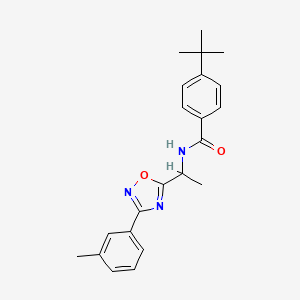
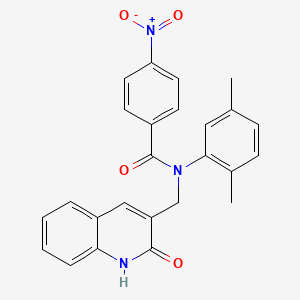
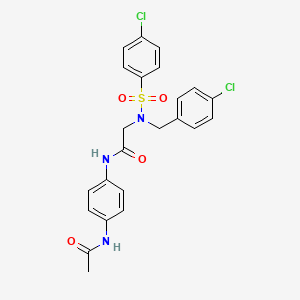

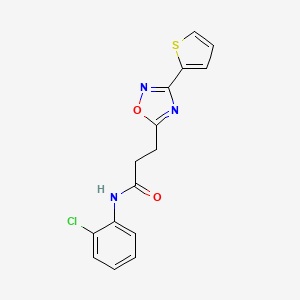
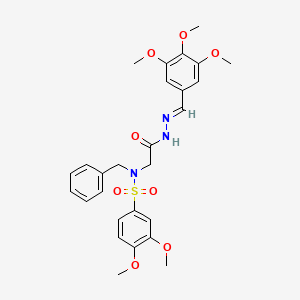
![N-(1-butyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-fluorobenzenesulfonamide](/img/structure/B7685577.png)

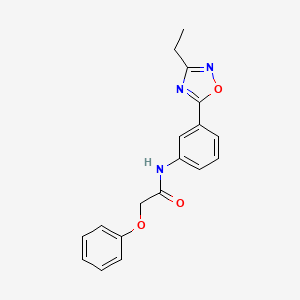
![4-((6-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)amino)-4-oxobutanoic acid](/img/structure/B7685593.png)
![(E)-N'-(3,4-dimethoxybenzylidene)-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B7685599.png)